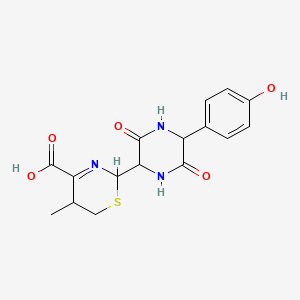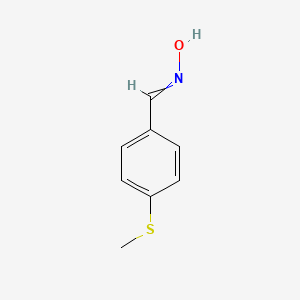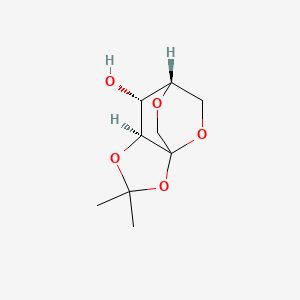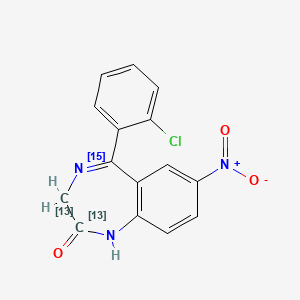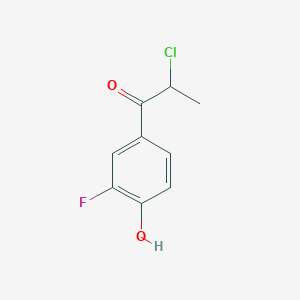
2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) is a synthetic organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxybenzaldehyde and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Exploring its use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups may enhance its reactivity and binding affinity to certain enzymes or receptors. The hydroxyphenyl group may contribute to its overall stability and solubility in biological systems.
相似化合物的比较
Similar Compounds
1-Propanone,2-chloro-1-(4-hydroxyphenyl): Lacks the fluoro group, which may affect its reactivity and biological activity.
1-Propanone,2-fluoro-1-(3-chloro-4-hydroxyphenyl): The positions of the chloro and fluoro groups are reversed, potentially altering its chemical properties.
1-Propanone,2-chloro-1-(3-methoxy-4-hydroxyphenyl): Contains a methoxy group instead of a fluoro group, which may influence its solubility and reactivity.
Uniqueness
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the hydroxyphenyl moiety, makes it a valuable compound for various research applications.
属性
CAS 编号 |
86615-79-4 |
|---|---|
分子式 |
C9H8ClFO2 |
分子量 |
202.61 g/mol |
IUPAC 名称 |
2-chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO2/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5,12H,1H3 |
InChI 键 |
LDNNDSJVKVOANZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


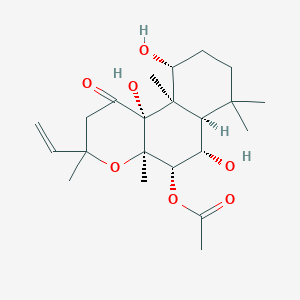

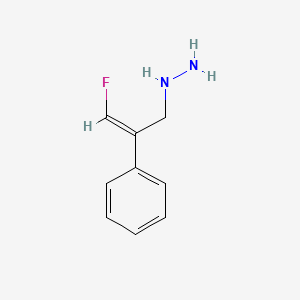
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
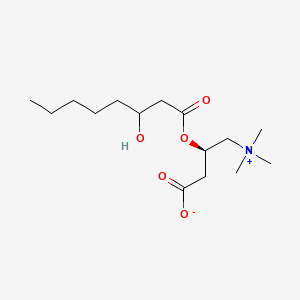

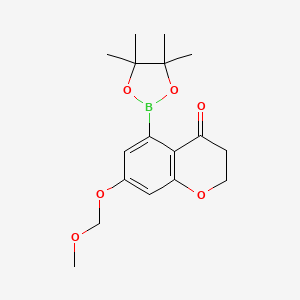
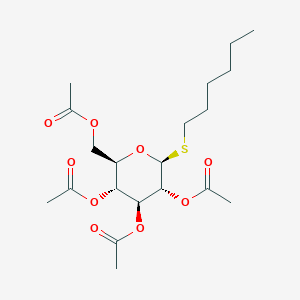
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

